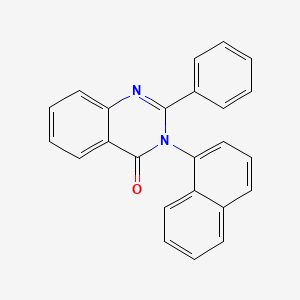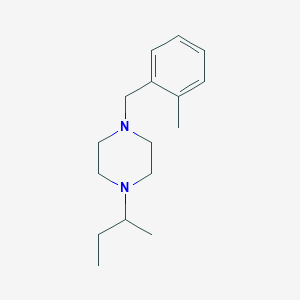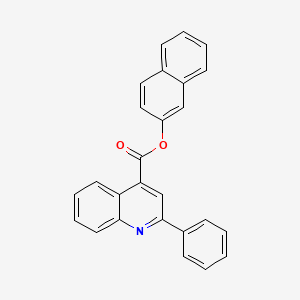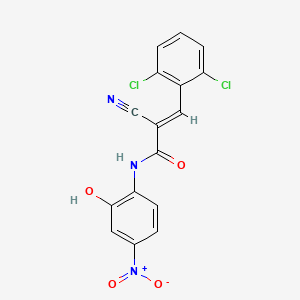![molecular formula C21H17BrN6O2S2 B10879804 N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide (let’s call it Compound X for brevity) is a complex organic molecule with intriguing properties. It combines a triazole ring, a thiophene moiety, and a carbohydrazide group, making it a fascinating subject for study.
Vorbereitungsmethoden
Synthetic Routes: Compound X can be synthesized through several synthetic routes. One common approach involves the condensation of 2-(2-(3-bromo-4-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylacetamide with thiophene-2-carbohydrazide. The reaction proceeds under specific conditions, yielding Compound X as the final product .
Industrial Production: While Compound X is not widely produced industrially, research laboratories often synthesize it for scientific investigations. Scale-up for industrial purposes would require optimization and cost-effective methods.
Analyse Chemischer Reaktionen
Reactivity: Compound X exhibits interesting reactivity due to its diverse functional groups. It can undergo various reactions, including:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms in the triazole and thiophene rings.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the phenyl ring can be replaced using appropriate reagents.
Hydrazine hydrate: Used for the carbohydrazide formation.
Bromine: Involved in the bromination step.
Thionyl chloride: Converts the carboxylic acid group to an acyl chloride.
Major Products: The major product of Compound X’s reactions depends on the specific conditions and reagents employed. Researchers have reported derivatives with altered pharmacological properties, making it a versatile scaffold for drug development.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Compound X’s unique structure makes it a potential lead compound for drug discovery.
Coordination Chemistry: Its sulfur and nitrogen atoms can coordinate with metal ions.
Antimicrobial Activity: Researchers have explored its antibacterial and antifungal properties.
Anticancer Potential: Investigations suggest that Compound X inhibits cancer cell growth.
Industry: While not yet widely used in industry, Compound X’s properties may find applications in materials science or specialty chemicals.
Wirkmechanismus
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compound X shares structural features with other triazole-containing compounds, but its unique combination of functional groups sets it apart. Similar compounds include:
Triazoles: Familiar in medicinal chemistry.
Thiophenes: Widely studied for their diverse properties.
Eigenschaften
Molekularformel |
C21H17BrN6O2S2 |
|---|---|
Molekulargewicht |
529.4 g/mol |
IUPAC-Name |
N'-[2-[[4-(2-bromo-4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C21H17BrN6O2S2/c1-13-4-5-16(15(22)11-13)28-19(14-6-8-23-9-7-14)25-27-21(28)32-12-18(29)24-26-20(30)17-3-2-10-31-17/h2-11H,12H2,1H3,(H,24,29)(H,26,30) |
InChI-Schlüssel |
AMOWZEXDFXGSJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=CS3)C4=CC=NC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)


![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide](/img/structure/B10879773.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)

![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)

![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
